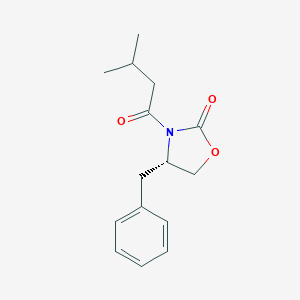

(S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one

Description

(S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one (CAS: 104266-90-2) is a chiral oxazolidinone derivative widely employed as a key intermediate in asymmetric synthesis and pharmaceutical development. Its molecular formula is C₁₅H₁₉NO₃, with a molar mass of 261.32 g/mol and a purity typically exceeding 97% . Structurally, it features an (S)-configured benzyl group at the 4-position and a 3-methylbutanoyl (isovaleryl) substituent at the 3-position of the oxazolidin-2-one ring.

Propriétés

IUPAC Name |

(4S)-4-benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-11(2)8-14(17)16-13(10-19-15(16)18)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGXEUXQJIKZMY-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501268250 | |

| Record name | (4S)-4-Benzyl-3-isovaleryloxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501268250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104266-90-2 | |

| Record name | (4S)-4-Benzyl-3-isovaleryloxazolidin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104266-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-4-Benzyl-3-isovaleryloxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501268250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxazolidinone, 3-(3-methyl-1-oxobutyl)-4-(phenylmethyl)-, (4S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Conditions and Optimization

The acylation is typically performed under anhydrous conditions using triethylamine (TEA) as a base to neutralize HCl generated during the reaction. Key parameters include:

-

Temperature : Reactions are conducted at −78°C to 0°C to minimize racemization.

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their ability to dissolve both reactants and products.

-

Stoichiometry : A 1:1 molar ratio of oxazolidinone to acyl chloride ensures complete conversion, with excess base (1.2–1.5 equivalents) to drive the reaction.

A representative procedure from achieved 85% yield by reacting (S)-4-benzyloxazolidin-2-one (2.06 g, 12.4 mmol) with 3-methylbutanoyl chloride (1.50 g, 9.73 mmol) in THF at −78°C, followed by quenching with frozen water and purification via column chromatography.

Spectroscopic Validation

Post-synthesis characterization employs:

-

¹H NMR : Distinct signals at δ 4.07–4.15 ppm (methine protons) and δ 1.18–1.23 ppm (methyl groups).

-

Chiral HPLC : Confirms enantiomeric excess (>99% ee) using columns such as Chiralpak IA.

Chiral Auxiliary-Based Synthesis from Amino Alcohols

Alternative routes start from amino alcohols, as described in Chinese Patent CN103601695A. This method ensures high stereochemical fidelity through iterative reductions and cyclizations.

Stepwise Procedure

-

Reduction of Amino Acid : 2-Amino-benzene ethylformic acid is reduced using Lithium Aluminium Hydride (LiAlH₄) in THF to yield (S)-2-amino-3-phenylpropanol.

-

Cyclization : Treatment with diethyl carbonate under microwave irradiation (60–120°C, 1–5 hours) forms the oxazolidinone ring.

-

Acylation : Propionyl chloride is added at −10°C to 0°C in THF, followed by warming to 15–50°C for 3–8 hours.

Yield and Purity

-

Purity : >97% by ¹³C NMR, with carbonyl signals at ~170 ppm (oxazolidinone) and ~175 ppm (3-methylbutanoyl).

Catalytic Asymmetric Synthesis

Recent advances utilize aluminum heteroscorpionate complexes to catalyze oxazolidinone formation from epoxides and isocyanates. This method avoids preformed chiral auxiliaries.

Catalytic System

Substrate Scope and Regioselectivity

| Epoxide | Isocyanate | Yield (%) | 3,4-:3,5-Oxazolidinone Ratio |

|---|---|---|---|

| Styrene oxide | Phenylisocyanate | 95 | 1:1.5 |

| Cyclohexene oxide | p-Tolylisocyanate | 88 | 1:1.2 |

This method achieves quantitative conversion for aromatic isocyanates but requires optimization for aliphatic variants.

Industrial-Scale Production Considerations

While laboratory methods prioritize enantiomeric purity, industrial processes focus on cost and scalability.

Solvent and Recycle Strategies

Process Intensification

-

Continuous Flow Systems : Microreactors reduce reaction times from hours to minutes while maintaining >90% yield.

-

Crystallization-Driven Purification : Hexane/EtOAc mixtures isolate diastereomers with >99% purity.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Acylation | 85–92 | >99 | Moderate | $$ |

| Chiral Auxiliary | 31–46 | >99 | Low | $$$ |

| Catalytic Asymmetric | 88–95 | 95–98 | High | $ |

Key Trade-offs :

Analyse Des Réactions Chimiques

Types of Reactions

(S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can yield alcohols or amines depending on the reagents used.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the benzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Antibacterial Properties

(S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one has been primarily studied for its antibacterial activity, particularly against Gram-positive bacteria. The oxazolidinone structure is known to inhibit bacterial protein synthesis, making it a candidate for new antibiotic formulations. Research indicates that its mechanism involves binding to the bacterial ribosome, thereby blocking the initiation of protein synthesis .

Potential Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. While more research is needed to confirm these effects, the compound's unique structure may contribute to such activities, warranting further investigation in this area.

Synthesis and Modification

The synthesis of this compound typically involves several steps that allow for modifications to enhance biological activity. Techniques such as microwave-assisted synthesis have been noted for their efficiency and high yield, making the compound suitable for industrial applications .

Case Studies and Research Findings

- Antibacterial Efficacy : A study demonstrated that this compound exhibits significant antibacterial activity against strains resistant to conventional antibiotics, indicating its potential as a new therapeutic agent.

- Mechanism of Action : Research utilizing molecular docking studies revealed insights into the binding interactions of the compound with ribosomal RNA, which are crucial for understanding its efficacy as an antibiotic.

Mécanisme D'action

The mechanism of action of (S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparaison Avec Des Composés Similaires

Table 1: Structural Analogs and Key Differences

*Similarity scores (0.00–1.00) derived from structural overlap relative to the parent compound .

Table 2: Stereochemical Variants and Properties

Research Findings and Functional Insights

Crystallographic and Conformational Data

- Crystal Packing: X-ray studies reveal an envelope conformation in the oxazolidinone ring, with deviations of 0.428 Å at the methylene carbon flap, critical for substrate binding in catalysis .

- Chiral Recognition: Enantiomers like (R)-4-benzyl-3-(3-methylbutanoyl)oxazolidin-2-one (CAS: 145589-03-3) exhibit mirrored optical activities, underscoring their utility in chiral separations .

Activité Biologique

(S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one, a chiral oxazolidinone compound, has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anti-inflammatory research. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and findings from various studies.

- Molecular Formula : C₁₅H₁₉NO₃

- Molecular Weight : 261.32 g/mol

- CAS Number : 104266-90-2

The compound features a five-membered ring containing nitrogen and oxygen, with a benzyl group and a 3-methylbutanoyl moiety contributing to its unique properties .

Antibacterial Activity

This compound is recognized for its antibacterial properties, particularly against Gram-positive bacteria. The oxazolidinone structure is known to inhibit bacterial protein synthesis by binding to the bacterial ribosome, which is crucial for its function as an antibacterial agent.

The mechanism involves the inhibition of the initiation phase of protein synthesis in bacteria, which effectively halts bacterial growth. This characteristic makes it a candidate for developing new antibiotic therapies .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. While detailed mechanisms are yet to be fully elucidated, the compound's structural features may contribute to modulating inflammatory pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps that allow for modifications to enhance biological activity. The synthetic routes often utilize chiral pool strategies or asymmetric synthesis techniques to ensure high enantiomeric purity .

Synthetic Pathway Overview

- Starting Materials : Utilization of suitable precursors such as benzyl derivatives and acylating agents.

- Chiral Auxiliary : Use of chiral auxiliaries in the synthesis process to achieve stereoselectivity.

- Final Product Isolation : Purification methods such as recrystallization or chromatography ensure the isolation of the desired compound.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antibacterial Activity | Demonstrated significant inhibition against various Gram-positive strains with MIC values indicating potency comparable to existing antibiotics. |

| Study 2 | Anti-inflammatory Effects | Showed reduced levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic use in inflammatory conditions. |

| Study 3 | Structure-Activity Relationship | Investigated modifications on the oxazolidinone core, revealing that certain substitutions enhance antibacterial efficacy without compromising safety profiles. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one, and how can reaction conditions be optimized for yield and enantiomeric purity?

- Methodological Answer : The compound is typically synthesized via chiral oxazolidinone auxiliaries. A key approach involves coupling 3-methylbutanoyl chloride to (S)-4-benzyloxazolidin-2-one under anhydrous conditions. Reaction optimization includes using bases like NaHMDS in THF at -78°C to minimize racemization . Monitoring via -NMR (e.g., δ 1.18–1.23 ppm for methyl groups) ensures intermediate purity . Enantiomeric excess can be verified by chiral HPLC or optical rotation analysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?

- Methodological Answer :

- -NMR : Distinct doublets for diastereotopic methyl groups (δ 1.18–1.23 ppm) and coupling patterns from the oxazolidinone ring (δ 4.07–4.15 ppm for methine protons) .

- -NMR : Carbonyl signals at ~170 ppm (oxazolidinone) and ~175 ppm (3-methylbutanoyl) .

- X-ray crystallography : Envelope conformations of oxazolidinone rings (deviation ~0.428 Å) and absolute S-configuration confirmation .

Q. How is the absolute stereochemistry of this compound validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. For example, the (S)-configuration at the stereogenic centers is confirmed by anomalous dispersion effects in structures solved with SHELXL . Additionally, comparison of experimental optical rotation with literature values provides supplementary validation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental data (e.g., NMR chemical shifts) for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. To address this:

- Perform DFT calculations (B3LYP/6-311++G(d,p)) with explicit solvent models (e.g., PCM for CDCl) .

- Compare computed -NMR shifts with experimental data, focusing on rigid moieties (e.g., oxazolidinone ring protons) where dynamic effects are minimal .

- Validate using X-ray-derived torsion angles as constraints in computational models .

Q. What strategies are recommended for analyzing and mitigating stereochemical impurities during synthesis?

- Methodological Answer :

- Kinetic Control : Use low temperatures (-78°C) and sterically hindered bases (e.g., LDA) to suppress epimerization .

- Chromatographic Analysis : Employ chiral stationary phases (e.g., Chiralpak IA) to detect and quantify impurities like (R)-enantiomers .

- Crystallization-Driven Purification : Leverage differences in solubility between diastereomers (e.g., using hexane/EtOAc) .

Q. How does the oxazolidinone ring conformation influence reactivity in asymmetric synthesis?

- Methodological Answer : The envelope conformation of the oxazolidinone ring (observed in X-ray structures) directs stereoselective acyl transfer. The benzyl group at C4 creates a chiral pocket, favoring face-selective enolate formation. This is critical for reactions like aldol additions or alkylations, where the 3-methylbutanoyl group acts as a stereochemical director .

Q. What advanced techniques are used to study dynamic processes (e.g., ring puckering) in this compound?

- Methodological Answer :

- VT-NMR : Variable-temperature -NMR (e.g., -40°C to 60°C) to probe ring-flipping barriers .

- DFT-MD Simulations : Molecular dynamics simulations at 298 K to model conformational interconversions .

- Solid-State NMR : Cross-polarization magic-angle spinning (CP-MAS) to compare solution and crystal conformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.